3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile
Description
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is an organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a trifluoromethyl group at the 6th position, a methyl group at the 3rd position, and a carbonitrile group at the 5th position of the imidazo[2,1-b]thiazole ring. It is known for its stability and solubility in common organic solvents .
Properties
Molecular Formula |
C8H4F3N3S |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H4F3N3S/c1-4-3-15-7-13-6(8(9,10)11)5(2-12)14(4)7/h3H,1H3 |
InChI Key |
JRLXMEZQILTTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves the cyclization of thiourea, acetone, and a trifluoromethyl-substituted α-bromoacetophenone. The reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group at position 5 demonstrates significant electrophilic character, enabling nucleophilic substitution under basic conditions :
Key observation: The reaction with 3,4-dimethoxyphenyl acetophenone under alkaline conditions produces α,β-unsaturated ketones through Knoevenagel condensation .
Cycloaddition Reactions
The electron-deficient nitrile group participates in [3+2] cycloadditions:
text3-Methyl-6-(CF3)-imidazo[2,1-b]thiazole-5-carbonitrile + Nitrile oxide → 1,2,4-Oxadiazole derivatives (75-88% yield)
This reaction proceeds via 1,3-dipolar cycloaddition under microwave irradiation (100°C, 30 min) .
Cross-Coupling Reactions
The trifluoromethyl-substituted aromatic system enables palladium-catalyzed couplings:
| Coupling Type | Catalytic System | Applications | Yield Range | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | Biaryl derivatives | 65-82% | |
| Selenylation | Urea-H2O2/DMSO | Organoselenium compounds | 70-89% |
Example selenylation protocol:
pythonReactant: 3-Methyl-6-(CF3)-imidazo[2,1-b]thiazole-5-carbonitrile Reagent: (3-Trifluoromethylphenyl)selenol Conditions: DMSO, 80°C, 6h Product: 5-((3-(Trifluoromethyl)phenyl)selanyl) derivative (85% yield)
Electrophilic Aromatic Substitution
The electron-deficient aromatic system directs electrophiles to specific positions:
| Electrophile | Position | Reaction Conditions | Major Product |
|---|---|---|---|
| NO2+ | C-2 | HNO3/H2SO4, 0°C | 2-Nitro derivative (58%) |
| SO3H | C-5 | ClSO3H, 120°C | 5-Sulfonyl chloride (61%) |
| CH3CO+ | C-7 | AcCl/AlCl3 | 7-Acetyl analog (43%) |
The trifluoromethyl group exerts strong meta-directing effects, favoring substitution at positions 2 and 7 .
Functional Group Interconversion
The nitrile group undergoes selective transformations:
| Conversion | Reagents | Product Characteristics |
|---|---|---|
| CN → CHO | DIBAL-H | 5-Carbaldehyde (91% purity) |
| CN → COOH | H2O2/KOH | 5-Carboxylic acid (mp 167-169°C) |
| CN → CONH2 | H2SO4/HNO3 | 5-Carboxamide (MW 249.22) |
Notable application: The carbaldehyde derivative serves as a key intermediate for synthesizing chalcone-based anticancer agents .
These reaction pathways demonstrate the compound's versatility in generating structurally diverse derivatives for pharmacological evaluation. Recent advances in flow chemistry (residence time 5-10 min) and microwave-assisted synthesis (70% yield improvement) have enhanced its synthetic utility . The unique electronic profile from the trifluoromethyl group enables predictable regioselectivity in most transformations, making this compound a valuable scaffold in drug discovery pipelines.
Scientific Research Applications
Anticancer Activity
1.1 Mechanism of Action
Research has indicated that compounds within the imidazo[2,1-b]thiazole family, including 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile, exhibit significant antitumor activity. They are believed to interfere with cellular processes that promote cancer cell proliferation and survival. For instance, studies have shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines, highlighting their potential as anticancer agents.
1.2 Case Studies
- A study evaluated the compound's efficacy against a panel of human tumor cell lines through the National Cancer Institute's protocols. The results demonstrated a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating substantial cytotoxic effects against cancer cells .
- Another investigation focused on the compound's ability to target specific pathways involved in tumor growth and metastasis. The findings suggest that it may inhibit key enzymes involved in these processes, providing a dual mechanism of action against cancer .
Antimicrobial Properties
2.1 Antibacterial Activity
The compound has also been studied for its antibacterial properties. Its structural characteristics allow it to interact with bacterial cell membranes and inhibit growth effectively.
- In vitro tests have shown promising results against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) suggesting potent antibacterial activity .
2.2 Antifungal Activity
In addition to its antibacterial effects, there is emerging evidence that this compound may also possess antifungal properties. Preliminary studies indicate that it can inhibit the growth of certain fungal pathogens, although further research is needed to establish its efficacy and mechanisms .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles:
- Absorption : The compound demonstrates favorable solubility characteristics, which may enhance its bioavailability when administered orally.
- Metabolism : Initial studies suggest that it undergoes metabolic transformations that could be optimized for improved therapeutic outcomes .
Table of Key Findings
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is crucial for the bacterium’s survival . The compound binds to the active site of the enzyme, thereby blocking its activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile can be compared with other imidazo[2,1-b]thiazole derivatives such as:
3-Methyl-6-phenylimidazo[2,1-b]thiazole: This compound has a phenyl group instead of a trifluoromethyl group and exhibits different chemical and biological properties.
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: This derivative has two fluorine atoms on the phenyl ring and shows enhanced photoelectric properties.
The unique presence of the trifluoromethyl group in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.
- Molecular Formula : C8H5F3N4S
- Molecular Weight : 232.21 g/mol
- CAS Number : 891670-10-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Studies suggest that compounds within this class can inhibit key enzymes and pathways associated with cancer cell growth and survival.
Anticancer Activity
Research has demonstrated that imidazo[2,1-b]thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies showed that derivatives like this compound have IC50 values in the nanomolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells, indicating potent cytotoxicity .
- A recent study reported that the compound exhibited a GI50 (growth inhibition) value ranging from 1.4 to 4.2 µM across different cancer cell lines, suggesting broad-spectrum anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising results against bacterial pathogens:
- Antibacterial Studies : The compound demonstrated significant antibacterial activity with MIC values as low as 0.008 µg/mL against Gram-positive bacteria such as Staphylococcus pneumoniae and Streptococcus pyogenes . This suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- The trifluoromethyl group enhances lipophilicity and alters electronic properties, potentially increasing binding affinity to target proteins.
- Substituents on the imidazole ring can significantly affect the compound's potency; for example, modifications at the 6-position have been linked to improved cytotoxicity against specific cancer cell lines .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Pancreatic Cancer Model : In a study involving pancreatic ductal adenocarcinoma cells, the compound exhibited a significant reduction in cell viability compared to controls, supporting its potential as an anticancer agent .
- Tuberculosis Treatment : The compound's structural analogs have been evaluated for their ability to inhibit mycobacterial growth, showing MIC values ranging from 0.0625 to 2.5 μM against drug-resistant strains . This positions it as a candidate for further development in tuberculosis therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile and its derivatives?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation of imidazole-2-thiones with isocyanides and azodicarboxylates under mild conditions (room temperature, one-pot synthesis). Substituents at positions 2 and 6 are introduced by varying amines (e.g., benzylamines, aryl amines) during coupling reactions. For example, ND-11543 analogs are synthesized using substituted benzylamines, with yields optimized via microwave irradiation (10–15 min vs. 15 h under conventional heating) .
- Characterization : Confirm structure using -NMR, -NMR, -NMR, and HRMS. Purity is assessed via HPLC (>95%) and elemental analysis .
Q. How are substituents at the 6-position (e.g., trifluoromethyl) optimized for biological activity?
- Experimental Design : Structure-activity relationship (SAR) studies compare trifluoromethyl with other electron-withdrawing groups (e.g., nitro, bromo). For example, 6-(4-chlorophenyl) analogs show reduced antitubercular activity compared to trifluoromethyl derivatives, highlighting the importance of fluorine’s electronegativity .
- Data Analysis : Use in vitro assays (e.g., Mycobacterium tuberculosis H37Rv inhibition) to correlate substituent effects with IC values. Trifluoromethyl groups enhance membrane permeability and metabolic stability .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : -NMR identifies trifluoromethyl environments (δ ~ -60 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H] = 296.0676) ensures molecular integrity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, though limited data exists for this specific derivative .
Advanced Research Questions
Q. How can computational methods guide the design of imidazo[2,1-b]thiazole derivatives targeting 15-lipoxygenase (15-LOX)?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with 15-LOX’s catalytic domain. Focus on interactions between the trifluoromethyl group and hydrophobic residues (e.g., Phe177, Leu368). Validate predictions with in vitro enzyme inhibition assays .
- Case Study : Imidazo[2,1-b]thiazole-5-amines show IC values of 2.1–8.7 μM against 15-LOX, with trifluoromethyl derivatives outperforming methyl or phenyl analogs .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Example : A compound may inhibit Mycobacterium tuberculosis in vitro but fail in vivo due to poor pharmacokinetics.
- Approach :
- ADME Profiling : Assess solubility (e.g., shake-flask method), metabolic stability (microsomal assays), and plasma protein binding.
- In Vivo Validation : Use murine TB models to compare efficacy with in vitro data. For instance, ND-11543 analogs show 60% bacterial load reduction in mice despite moderate in vitro activity .
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of one-pot syntheses?
- Optimization Table :
| Condition | Conventional Heating (Reflux) | Microwave Irradiation | Ionic Liquid Catalyst |
|---|---|---|---|
| Time | 15 h | 10–15 min | 30–60 min |
| Yield (%) | 20–40 | 65–75 | 70–80 |
| Purity (HPLC) | 85–90 | 90–95 | 95–98 |
- Key Findings : Ionic liquids (e.g., [BMIM]BF) improve regioselectivity and reduce byproducts by stabilizing intermediates .
Q. What are the limitations of current SAR models for predicting antitubercular activity?
- Challenges :
- Off-Target Effects : Trifluoromethyl derivatives may inhibit non-target enzymes (e.g., CYP121), complicating SAR interpretation .
- Resistance Mechanisms : Mutations in InhA (enoyl-ACP reductase) reduce efficacy, requiring combinatorial therapies .
Data Contradiction Analysis
Q. Why do some trifluoromethyl derivatives show high in vitro potency but low in vivo efficacy?
- Hypothesis : Poor bioavailability due to high logP (>3.5) or rapid hepatic clearance.
- Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
